molecular formula C12H11N5O B163527 Peldesine CAS No. 133432-71-0

Peldesine

Cat. No.: B163527
CAS No.: 133432-71-0
M. Wt: 241.25 g/mol
InChI Key: DOHVAKFYAHLCJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Peldesine can be synthesized through a multi-step process involving the condensation of appropriate pyrrole and pyrimidine derivatives. The key steps typically include:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This involves the cyclization of a pyrrole derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the 3-pyridylmethyl group: This step involves the alkylation of the pyrrolo[3,2-d]pyrimidine core with a pyridylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Peldesine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Peldesine exerts its effects by inhibiting the enzyme purine nucleoside phosphorylase. This inhibition leads to the accumulation of deoxyguanosine triphosphate, which in turn inhibits ribonucleotide reductase and DNA synthesis. The primary molecular target of this compound is the purine nucleoside phosphorylase enzyme, and the pathways involved include the purine salvage pathway and DNA synthesis .

Comparison with Similar Compounds

Peldesine belongs to the class of compounds known as pyrrolopyrimidines. Similar compounds include:

Properties

IUPAC Name

2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12/h1-3,5-6,15H,4H2,(H3,13,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHVAKFYAHLCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158107
Record name Peldesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133432-71-0
Record name Peldesine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133432-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peldesine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133432710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peldesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Peldesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELDESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B646RJ70F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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